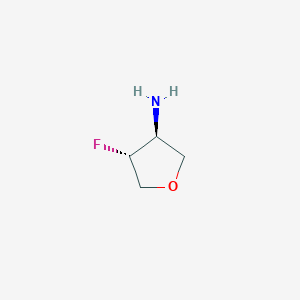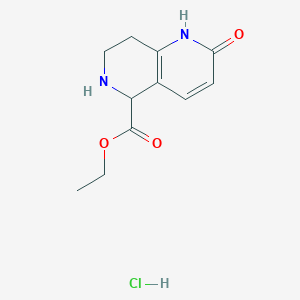
Biotin-dPEG(R)11-MAL
描述
Biotin-dPEG®11-MAL is a biotinylation reagent that features a discrete polyethylene glycol (dPEG) spacer and a maleimide group. This compound is designed for site-specific biotin labeling of molecules, particularly in aqueous media. The dPEG spacer imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-dPEG®11-MAL is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a dPEG spacer, followed by the addition of a maleimide group. The specific reaction conditions typically involve the use of organic solvents and controlled pH environments to ensure the stability and reactivity of the maleimide group .
Industrial Production Methods
Industrial production of Biotin-dPEG®11-MAL involves large-scale synthesis using automated chemical reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high purity and yield. The final product is purified through techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Biotin-dPEG®11-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages. This reaction is highly specific and occurs within a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with Biotin-dPEG®11-MAL include thiol-containing compounds such as cysteine residues in proteins. The reaction conditions typically involve aqueous media with controlled pH to ensure optimal reactivity of the maleimide group .
Major Products Formed
The major products formed from reactions involving Biotin-dPEG®11-MAL are biotinylated molecules with stable thioether linkages. These products are highly stable and retain the functional properties of the original biomolecules .
科学研究应用
Biotin-dPEG®11-MAL has a wide range of applications in scientific research:
作用机制
Biotin-dPEG®11-MAL exerts its effects through the specific Michael reaction between the maleimide group and free thiol groups. This reaction forms a stable thioether linkage, allowing for site-specific biotin labeling. The dPEG spacer enhances the solubility and stability of the labeled molecules, reducing immunogenicity and aggregation .
相似化合物的比较
Similar Compounds
- Biotin-dPEG®3-MAL
- Biotin-dPEG®23-MAL
- Biotin-maleimide
- dPEG®24-biotin acid
Uniqueness
Biotin-dPEG®11-MAL is unique due to its medium-length dPEG spacer, which provides precise spacing between the biotin moiety and the labeled molecule. This spacer enhances water solubility and reduces immunogenicity, making it particularly suitable for applications requiring high stability and specificity .
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDVLYXFRCQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N5O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)



![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)






![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

